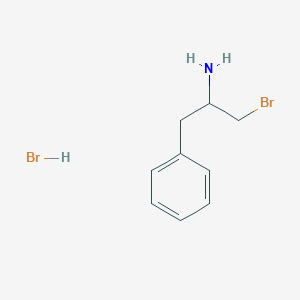

Phenethylamine, a-(bromomethyl)-, hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Phenethylamine, a-(bromomethyl)-, hydrobromide is a chemical compound with the molecular formula C9H13Br2NThis compound is a derivative of phenethylamine, a naturally occurring monoamine alkaloid that acts as a central nervous system stimulant in humans .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Phenethylamine, a-(bromomethyl)-, hydrobromide can be synthesized through the bromination of phenethylamine. The reaction typically involves the use of hydrobromic acid and a brominating agent such as bromine or N-bromosuccinimide (NBS). The reaction is carried out under controlled conditions to ensure the selective bromination of the phenethylamine at the alpha position .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or other separation techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Phenethylamine, a-(bromomethyl)-, hydrobromide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The compound can be reduced to form the corresponding amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

Substitution Reactions: The major products are substituted phenethylamines.

Oxidation Reactions: The major products are phenylacetaldehyde or phenylacetone.

Reduction Reactions: The major product is phenethylamine.

Wissenschaftliche Forschungsanwendungen

Phenethylamine, a-(bromomethyl)-, hydrobromide has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: It is used in studies related to neurotransmitter function and receptor binding.

Medicine: It is investigated for its potential therapeutic effects on neurological disorders and as a model compound for drug development.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Wirkmechanismus

The mechanism of action of Phenethylamine, a-(bromomethyl)-, hydrobromide involves its interaction with monoamine receptors in the central nervous system. It acts as a stimulant by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. The compound binds to trace amine-associated receptor 1 (TAAR1) and inhibits vesicular monoamine transporter 2 (VMAT2), leading to increased neurotransmitter levels in the synaptic cleft .

Vergleich Mit ähnlichen Verbindungen

Phenethylamine, a-(bromomethyl)-, hydrobromide can be compared with other similar compounds such as:

Phenethylamine: The parent compound, which lacks the bromomethyl group.

Phenylethylamine hydrochloride: A similar compound with a chloride ion instead of a bromide ion.

Phenylethylamine sulfate: A similar compound with a sulfate ion instead of a bromide ion.

The uniqueness of this compound lies in its bromomethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Biologische Aktivität

Phenethylamine, a-(bromomethyl)-, hydrobromide is a compound of interest in pharmacology and medicinal chemistry due to its structural similarities to other biologically active phenethylamines. This article explores its biological activity, focusing on its effects on neurotransmitter systems, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Phenethylamine derivatives are characterized by a phenyl ring connected to an ethylamine chain. The addition of a bromomethyl group enhances its reactivity and potential interactions with biological targets. The hydrobromide salt form increases solubility in biological systems.

The biological activity of phenethylamine compounds often involves modulation of neurotransmitter systems, particularly dopamine and serotonin pathways. Studies indicate that phenethylamines can influence locomotor activity and neurotransmitter release in various animal models.

Neurotransmitter Release

- Dopamine Release : Research has shown that phenethylamine can stimulate dopamine release in the nucleus accumbens, a key area associated with reward and motivation. For instance, beta-phenylethylamine (a related compound) has been observed to increase extracellular dopamine levels without significantly altering monoamine metabolism .

- Acetylcholine Modulation : In rat models, beta-phenylethylamine has been reported to modulate acetylcholine release in the striatum, suggesting a complex interaction with dopaminergic signaling pathways . This modulation may involve dopamine D2 receptor mechanisms, indicating potential implications for conditions like Parkinson's disease.

Behavioral Studies

- Locomotor Activity : A study demonstrated that administration of beta-phenylethylamine resulted in a transient increase in locomotor activity in wild-type mice, illustrating its stimulatory effects on the central nervous system . This effect was less pronounced in dopamine transporter knockout mice, highlighting the role of the dopaminergic system.

Comparative Proteomic Analysis

A comparative proteomic analysis revealed that bacteria exposed to conditions stimulating phenethylamine biosynthesis exhibited differential expression of proteins related to energy metabolism. Notably, the expression of membrane-bound tyrosine decarboxylase (TDC) was significantly increased, suggesting an adaptive response to elevated amine levels .

Structure-Activity Relationship (SAR)

Understanding the SAR of phenethylamines is crucial for developing compounds with enhanced biological activity. Table 1 summarizes key findings from SAR studies on related compounds:

| Compound | pIC50 (nM) | Key Activity |

|---|---|---|

| Beta-Phenylethylamine | 7.14 | Dopaminergic stimulation |

| 2-(Bromomethyl)-1,1'-biphenyl | 72 | Inhibition of neurotransmitter turnover |

These findings indicate that modifications to the phenethylamine structure can significantly impact its pharmacological properties.

Potential Therapeutic Applications

Given its influence on neurotransmitter systems, phenethylamine derivatives may have therapeutic potential in treating neurological disorders such as depression and attention deficit hyperactivity disorder (ADHD). The modulation of dopaminergic and cholinergic systems suggests possible applications in enhancing cognitive function and mood regulation.

Eigenschaften

IUPAC Name |

1-bromo-3-phenylpropan-2-amine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN.BrH/c10-7-9(11)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEGXJCNUFAHMKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CBr)N.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Br2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.